4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid
Description
Properties
IUPAC Name |
4-methyl-3-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-3-4-11(13(16)17)9-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKZBYQSGXNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid typically involves the reaction of 4-methylbenzoic acid with 4-methylpiperazine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and
Biological Activity
4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid, often referred to by its chemical name, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibitory properties, supported by relevant case studies and research findings.
- Molecular Formula : C₁₂H₁₆N₂O₄S
- Molecular Weight : 284.33 g/mol
- CAS Number : 19580-36-0
Antibacterial Activity
Research indicates that compounds similar to this compound demonstrate significant antibacterial effects. For instance, studies have shown that related sulfonamide derivatives exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A (similar structure) | 15.625 | Staphylococcus aureus |
| Compound B (sulfonamide derivative) | 62.5 | Escherichia coli |
| This compound | TBD | TBD |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown potential antifungal activity. For example, it has been tested against Candida albicans, where it inhibited biofilm formation without affecting planktonic growth.
Enzyme Inhibition
The compound is also noted for its enzyme inhibitory properties. In particular, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.63 |
| Urease | Non-competitive | TBD |
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by Aziz-ur-Rehman et al. synthesized a series of piperazine derivatives and evaluated their antibacterial activity against several strains. The findings indicated that compounds with similar structures to this compound exhibited moderate to strong antibacterial effects, particularly against Salmonella typhi and Bacillus subtilis . -
Enzyme Inhibition Study :
Another research effort focused on the inhibitory effects of sulfonamide compounds on urease activity. The study demonstrated that certain derivatives showed significant inhibition, suggesting potential applications in treating conditions related to excessive urea production .
The mechanism through which this compound exerts its biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This dual action contributes to its efficacy as an antibacterial agent.
Comparison with Similar Compounds
Physical and Chemical Properties :
- Purity : Available at 95% purity, as listed in commercial catalogs .
- Availability : Currently marked as discontinued by suppliers such as CymitQuimica, limiting procurement options .
The sulfonyl-piperazine group enhances solubility in polar solvents and may influence binding affinity in biological systems due to its electron-withdrawing and hydrogen-bonding capabilities.
Comparison with Structurally Similar Compounds
Benzoic Acid Derivatives with Piperazine/Piperidine Substituents
Key Differences :
Perfluorinated Benzoic Acid Derivatives
Examples (from Pharos Project ):
- 2,3,4,5-Tetrachloro-6-[[[3-[[(nonafluorobutyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt ([68568-54-7])
- 2,3,4,5-Tetrachloro-6-[[[3-[[(tridecafluorohexyl)sulfonyl]oxy]phenyl]amino]carbonyl]-monopotassium salt ([68815-72-5])
Comparison :
- Structural Divergence : These compounds feature perfluorinated alkyl chains and chlorine substituents, rendering them highly hydrophobic and chemically stable.
Methylpiperidine Carboxylates
Examples (from Combi-Blocks ):
- Methyl 2-methylpiperidine-2-carboxylate ([89115-93-5], 96% purity)
- Methyl 2-methylpiperidine-3-carboxylate ([183786-23-4], 95% purity)
Functional Differences :
- Ester vs. Acid Group : The ester derivatives lack the free carboxylic acid group, reducing acidity and altering reactivity in synthetic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
